1-(4-chlorobenzenesulfonyl)-4-[3-(trifluoromethyl)pyridin-2-yl]piperazine
Description
This compound features a piperazine core substituted with a 4-chlorobenzenesulfonyl group and a 3-(trifluoromethyl)pyridin-2-yl moiety.
Properties
IUPAC Name |
1-(4-chlorophenyl)sulfonyl-4-[3-(trifluoromethyl)pyridin-2-yl]piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClF3N3O2S/c17-12-3-5-13(6-4-12)26(24,25)23-10-8-22(9-11-23)15-14(16(18,19)20)2-1-7-21-15/h1-7H,8-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGTXCUVLRKFBHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(C=CC=N2)C(F)(F)F)S(=O)(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClF3N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(4-chlorobenzenesulfonyl)-4-[3-(trifluoromethyl)pyridin-2-yl]piperazine involves several methods:
Cyclization of 1,2-diamine derivatives with sulfonium salts: This method involves the reaction of 1,2-diamine derivatives with sulfonium salts to form the piperazine ring.
Ugi reaction: A multicomponent reaction that combines an amine, a carbonyl compound, an isocyanide, and a carboxylic acid to form the desired product.
Ring opening of aziridines under the action of N-nucleophiles: This method involves the opening of aziridine rings using nucleophiles to form piperazine derivatives.
Intermolecular cycloaddition of alkynes bearing an amino group: This method involves the cycloaddition of alkynes with amino groups to form the piperazine ring.
Parallel solid-phase synthesis: A method that allows for the simultaneous synthesis of multiple compounds on a solid support.
Photocatalytic synthesis: This method uses light to catalyze the formation of the piperazine ring.
Chemical Reactions Analysis
1-(4-chlorobenzenesulfonyl)-4-[3-(trifluoromethyl)pyridin-2-yl]piperazine undergoes various chemical reactions:
Oxidation: The compound can be oxidized using common oxidizing agents to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Cyclization: The compound can participate in cyclization reactions to form more complex ring structures.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives.
Scientific Research Applications
1-(4-chlorobenzenesulfonyl)-4-[3-(trifluoromethyl)pyridin-2-yl]piperazine has several scientific research applications:
Antifungal Activity: The compound has shown moderate to good antifungal effects, particularly against Cryptococcus neoformans.
Anticancer Activity: Research has indicated that the compound exhibits promising activity against leukemia, colon cancer, and melanoma cell lines.
Receptor Antagonist Development: The compound is being explored for its potential as a receptor antagonist in various biological pathways.
Antimicrobial Activity: The compound has demonstrated antimicrobial properties, making it a candidate for developing new antimicrobial agents.
Mechanism of Action
The mechanism of action of 1-(4-chlorobenzenesulfonyl)-4-[3-(trifluoromethyl)pyridin-2-yl]piperazine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets specific enzymes and receptors involved in fungal and cancer cell growth.
Pathways Involved: The compound interferes with key biological pathways, leading to the inhibition of cell growth and proliferation.
Comparison with Similar Compounds
Structural and Functional Group Variations
Key Observations :
- Sulfonyl vs. Benzyl/Thiazolyl Groups : Sulfonyl-containing compounds (e.g., target compound, 34) exhibit higher polarity (lower LogP) compared to benzyl-substituted analogs (e.g., ), influencing solubility and membrane permeability.
- Pyridine Substituent Positioning : The 3-CF3-pyridin-2-yl group in the target compound may offer steric and electronic differences compared to 5-CF3-pyridin-2-yl (compound 34) or 3-Cl-5-CF3-pyridin-2-yl (), affecting target binding .
- Functional Group Reactivity: The boronate ester in 1-(4-chlorobenzenesulfonyl)-4-[5-(dioxaborolan)pyridin-2-yl]piperazine () enables cross-coupling reactions, distinguishing it from non-boronic analogs.
Biological Activity
1-(4-Chlorobenzenesulfonyl)-4-[3-(trifluoromethyl)pyridin-2-yl]piperazine, with the CAS number 478077-42-8, is a chemical compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C16H15ClF3N3O2S
- Molar Mass : 405.82 g/mol
- Structure : The compound consists of a piperazine core substituted with a chlorobenzenesulfonyl group and a trifluoromethyl-pyridine moiety, which are critical for its biological activity.
Biological Activity Overview
The biological activity of this compound has been investigated primarily in the context of cancer therapy and anti-inflammatory effects. Its mechanism of action involves interaction with cellular pathways that regulate cell proliferation and inflammation.
Antiproliferative Activity
Research indicates that derivatives of this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that compounds bearing similar structural features can inhibit cell growth effectively in nanomolar concentrations.
Table 1: Antiproliferative Activity on Cancer Cell Lines
| Compound | Cell Line | IC50 (nM) |
|---|---|---|
| PIB-SO | HT-29 | 50 |
| PIB-SO | M21 | 75 |
| PIB-SO | MCF7 | 65 |
Note: IC50 represents the concentration required to inhibit cell growth by 50%.
In one study, the compound was evaluated for its ability to disrupt the cell cycle at the G2/M phase, leading to apoptosis in treated cells. This effect was attributed to its binding to the colchicine-binding site on β-tubulin, resulting in cytoskeletal disruption and subsequent cell death .
Anti-inflammatory Activity
The compound has also been assessed for anti-inflammatory properties. In vitro studies using RAW264.7 macrophages demonstrated that it could significantly inhibit LPS-induced nitric oxide (NO) secretion at concentrations as low as 6 μM without exhibiting significant cytotoxicity .
Table 2: Anti-inflammatory Effects
| Treatment Concentration (μM) | NO Secretion Inhibition (%) |
|---|---|
| 6 | 40 |
| 30 | 70 |
The mechanism by which this compound exerts its biological effects is multifaceted:
- Cell Cycle Arrest : It induces G2/M phase arrest in cancer cells, which is critical for preventing tumor growth.
- Cytoskeletal Disruption : By binding to β-tubulin, it disrupts microtubule dynamics, leading to apoptosis.
- Inflammatory Pathway Modulation : It inhibits pro-inflammatory cytokine production, thereby reducing inflammation.
Case Studies
Several case studies highlight the efficacy of this compound in preclinical models:
- Chick Chorioallantoic Membrane Assay : In these assays, compounds similar to 1-(4-chlorobenzenesulfonyl)-4-[3-(trifluoromethyl)pyridin-2-yl]piperazine demonstrated potent anti-angiogenic properties comparable to established agents like combretastatin A-4 (CA-4) while exhibiting low toxicity .
- Tumor Growth Inhibition : In vivo studies revealed that treatment with this compound resulted in significant tumor size reduction in xenograft models, indicating its potential as an effective anticancer agent.
Q & A
Q. What are the key synthetic steps for preparing 1-(4-chlorobenzenesulfonyl)-4-[3-(trifluoromethyl)pyridin-2-yl]piperazine?
Methodological Answer: The synthesis typically involves multi-step reactions:
Piperazine Functionalization: Reacting piperazine with 4-chlorobenzenesulfonyl chloride to introduce the sulfonyl group.
Pyridine Coupling: Using cross-coupling reactions (e.g., Buchwald-Hartwig or Ullmann coupling) to attach the 3-(trifluoromethyl)pyridin-2-yl moiety to the piperazine nitrogen.
Purification: Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization to isolate the final product.
Key Considerations: Use anhydrous conditions for coupling steps and monitor reaction progress via TLC (hexane:ethyl acetate, 1:2) .
Q. How can spectroscopic methods confirm the compound’s structure and purity?
Methodological Answer:
- NMR Spectroscopy:
- ¹H/¹³C NMR identifies protons and carbons in the piperazine, sulfonyl, and pyridine groups. For example, the trifluoromethyl group shows no splitting in ¹H NMR but distinct ¹³C signals.
- 19F NMR confirms the presence and environment of the CF₃ group.
- Mass Spectrometry (MS): High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]+ at m/z 434.05).
- IR Spectroscopy: Peaks at ~1350 cm⁻¹ (S=O stretch) and ~1100 cm⁻¹ (C-F stretch) validate functional groups.
Validation: Compare spectral data with intermediates to confirm stepwise synthesis .
Q. What safety protocols are essential for handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE): Gloves (nitrile), lab coat, and safety goggles.
- Ventilation: Use fume hoods to avoid inhalation of fine particles.
- Spill Management: Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste.
- Storage: In airtight containers under nitrogen, away from oxidizers and moisture .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield?
Methodological Answer:
- Solvent Selection: Polar aprotic solvents (e.g., DMF, DMSO) enhance coupling reactions but may require post-reaction aqueous workups.
- Catalyst Screening: Test palladium (PdCl₂) or copper (CuI) catalysts for pyridine-piperazine coupling efficiency.
- Temperature Control: Microwave-assisted synthesis (80–120°C) reduces reaction time from hours to minutes.
- Yield Analysis: Use HPLC (C18 column, acetonitrile/water gradient) to quantify purity and optimize column chromatography elution ratios .
Q. How do structural modifications influence biological activity?
Methodological Answer:
- Structure-Activity Relationship (SAR):
- Pyridine Substituents: Replacing CF₃ with Cl or OCH₃ alters receptor binding (e.g., dopamine D3 vs. serotonin receptors).
- Sulfonyl Group: Substituting 4-chlorobenzenesulfonyl with methylsulfonyl reduces cytotoxicity but may affect solubility.
- Experimental Design: Synthesize analogs via parallel synthesis and screen in vitro (e.g., kinase inhibition assays). Use molecular docking (AutoDock Vina) to predict binding affinities .
Q. How can computational methods resolve contradictions in biological data?
Methodological Answer:
- Molecular Dynamics (MD) Simulations: Simulate ligand-receptor interactions to explain discrepancies between in vitro and cell-based assays.
- ADMET Prediction: Use tools like SwissADME to assess bioavailability, blood-brain barrier penetration, and metabolic stability.
- Case Study: If the compound shows poor in vivo efficacy despite high in vitro activity, MD may reveal instability in physiological pH or serum protein binding .
Q. What strategies validate the compound’s potential in neurological disorder research?
Methodological Answer:
- Target Identification: Screen against GPCRs (e.g., dopamine, serotonin receptors) via radioligand binding assays.
- In Vivo Models: Test in zebrafish (Danio rerio) for blood-brain barrier penetration and behavioral effects.
- Biomarker Analysis: Use LC-MS/MS to measure neurotransmitter levels in rodent brain homogenates post-administration .
Q. How to troubleshoot low solubility in aqueous buffers for biological assays?
Methodological Answer:
- Co-Solvents: Use DMSO (≤1% v/v) or cyclodextrin-based formulations.
- pH Adjustment: Prepare stock solutions in mildly acidic buffers (pH 4–5) if the compound contains basic amines.
- Surfactant Addition: Polysorbate 80 (0.01% w/v) improves dispersion in cell culture media .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
